![molecular formula C25H31N3O3S B6544674 2-{[1-(adamantane-1-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline CAS No. 1020453-45-5](/img/structure/B6544674.png)
2-{[1-(adamantane-1-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
The compound “2-{[1-(adamantane-1-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule. It contains an adamantane moiety, which is a highly symmetrical alicyclic hydrocarbon composed of ten sp3 carbons and 16 hydrogens . Adamantane is bulky, rigid, and hydrophobic and shows characteristic features such as transparency in the UV region and good chemical and thermal stability .
Molecular Structure Analysis
The molecular structure of adamantane derivatives, like the one , is characterized by a high degree of symmetry . The tetrahedral symmetry and spherical structure of the adamantane molecule leads to easy sublimation due to the low intermolecular forces . Specific structural details for the given compound are not available in the retrieved resources.Chemical Reactions Analysis
Adamantane derivatives can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups . Specific reaction analysis for the given compound is not available in the retrieved resources.Physical And Chemical Properties Analysis
Adamantane derivatives have unique physical and chemical properties. They are characterized by their rigidity, hydrophobicity, and thermal stability . Specific physical and chemical properties for the given compound are not available in the retrieved resources.Scientific Research Applications
- Researchers have investigated the potential of this compound as an anticancer agent. Its unique structure and functional groups make it an interesting candidate for inhibiting cancer cell growth or metastasis .
- Due to its adamantane core and pyrazole ring, this compound has been studied for its neuroprotective effects. It may modulate neurotransmitter systems or exhibit antioxidant properties, making it relevant for neurodegenerative diseases .
- The sulfonyl group in the molecule suggests anti-inflammatory potential. Researchers have explored its effects on inflammatory pathways, potentially leading to novel drug development .
- Investigating its interaction with enzymes (such as kinases or proteases) could reveal insights into its biological activity. Enzyme inhibition studies are crucial for drug discovery .
- X-ray analysis has provided valuable information about the conformation and intermolecular interactions of this compound in the solid state. Understanding its crystal structure aids in predicting its behavior and stability .
- Researchers have explored incorporating this compound into drug delivery systems. Its unique scaffold could enhance drug solubility, bioavailability, or targeted delivery .
Anticancer Properties
Neurological Disorders
Anti-Inflammatory Activity
Enzyme Inhibition
Crystallography and Solid-State Properties
Drug Delivery Systems
Mechanism of Action
Mode of Action
Given its structural components, it is plausible that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . The adamantane-1-carbonyl and 3,5-dimethyl-1H-pyrazol-4-yl groups may contribute to the compound’s lipophilicity, potentially enhancing its ability to interact with hydrophobic pockets of proteins .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Compounds containing a tetrahydroisoquinoline (thiq) scaffold, like this one, have been found in many bioactive compounds and drugs . Therefore, it is possible that this compound may affect similar biochemical pathways as other THIQ-based compounds .
Pharmacokinetics
The adamantane-1-carbonyl group in the compound may enhance its lipophilicity, potentially improving its absorption and distribution . The compound’s stability and metabolic fate would depend on the specific enzymes present in the body, which can vary among individuals .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to other THIQ-based compounds, it may exhibit similar biological activities, such as anti-inflammatory, antiviral, or neuroprotective effects . These potential effects would need to be confirmed through experimental studies .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules or drugs, and individual genetic variations affecting metabolism and target protein expression .
properties
IUPAC Name |
1-adamantyl-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3S/c1-16-23(32(30,31)27-8-7-21-5-3-4-6-22(21)15-27)17(2)28(26-16)24(29)25-12-18-9-19(13-25)11-20(10-18)14-25/h3-6,18-20H,7-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFBPDDAKQYYQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C23CC4CC(C2)CC(C4)C3)C)S(=O)(=O)N5CCC6=CC=CC=C6C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(adamantane-1-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline |
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